Home > Products > Screening Compounds P122650 > Dersalazine sodium
Dersalazine sodium - 367249-56-7

Dersalazine sodium

Catalog Number: EVT-266834
CAS Number: 367249-56-7
Molecular Formula: C35H32N6NaO4
Molecular Weight: 623.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dersalazine, also known as UR-12746, is a PAF antagonist and TNFα inhibitor potentially for the treatment of ulcerative colitis. UR-12746S showed anti-inflammatory effect in reactivated colitis in rats, as evidenced by a significant reduction in MPO activity.
Source and Classification

Dersalazine sodium is classified as an anti-inflammatory agent and is primarily sourced from synthetic processes that involve the combination of two active pharmaceutical ingredients. The compound's development stemmed from the need for more effective treatments for ulcerative colitis, providing an alternative to existing therapies like corticosteroids and immunosuppressants .

Synthesis Analysis

Methods and Technical Details

The synthesis of dersalazine sodium involves a multi-step process that focuses on the formation of an azo bond between the platelet-activating factor antagonist (UR-12715) and 5-aminosalicylic acid. Key steps in the synthesis include:

  1. Formation of Azo Bond: The reaction conditions must be optimized to ensure high yield and purity. This typically involves controlling temperature, pH, and reaction time.
  2. Purification: After synthesis, the product undergoes several purification steps to eliminate impurities and by-products, ensuring that the final compound meets pharmaceutical standards.
  3. Quality Control: Analytical techniques such as high-performance liquid chromatography are employed to assess purity and confirm the identity of the compound.
Molecular Structure Analysis

Structure and Data

Dersalazine sodium has a complex molecular structure characterized by its azo linkage and functional groups derived from both parent compounds.

  • Molecular Formula: C₃₅H₃₂N₆O₄Na
  • InChI Key: KABTZFPAORLCRX-KFYFWKRSSA-N
  • Canonical SMILES: CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na]

The compound appears as a solid powder with a purity level exceeding 98% when synthesized correctly .

Chemical Reactions Analysis

Reactions and Technical Details

Dersalazine sodium is involved in various chemical reactions that can modify its structure and properties:

  • Oxidation: Alters functional groups, potentially affecting efficacy.
  • Reduction: May impact the stability of the azo bond.
  • Substitution: Introduces new functional groups that can enhance or diminish therapeutic effects.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific outcomes depend on reaction conditions such as temperature and pH.

Mechanism of Action

The mechanism of action of dersalazine sodium primarily involves the inhibition of platelet-activating factor receptors. By blocking these receptors, the compound effectively reduces the production of pro-inflammatory cytokines, including interleukin-17, tumor necrosis factor-alpha, and interleukin-6. This modulation leads to decreased inflammation in conditions such as ulcerative colitis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Soluble in dimethyl sulfoxide
  • Shelf Life: Over two years when stored properly

Chemical Properties

Dersalazine sodium exhibits stability under various conditions but may undergo reactions that alter its pharmacological profile. Its high purity (>98%) ensures consistent performance in therapeutic applications .

Applications

Dersalazine sodium is primarily used in scientific research related to inflammatory bowel diseases. Its unique mechanism offers potential advantages over traditional therapies, particularly in patients who do not respond adequately to standard treatments. Clinical studies have demonstrated its efficacy in reducing inflammatory markers and improving clinical outcomes in ulcerative colitis patients .

Chemical Structure and Pharmacological Profile of Dersalazine Sodium

Molecular Composition and Azo-Bond Architecture

Dersalazine sodium (DS), chemically designated as C~35~H~31~N~6~NaO~4~ (molecular weight 622.65 g/mol), is a novel azo-bonded compound with the CAS registry number 367249-56-7 [2] [5]. Its core structure features a diazene bridge (–N=N–) connecting two pharmacologically active moieties: 5-aminosalicylic acid (5-ASA) and UR-12715 (a potent platelet-activating factor antagonist). This azo linkage remains stable in the upper gastrointestinal tract but undergoes selective cleavage by azoreductases produced by colonic microbiota, enabling targeted drug release in the inflamed colon [1] [3]. The sodium counterion enhances aqueous solubility (>50 mg/mL), facilitating formulation development. X-ray crystallography studies confirm a planar configuration around the azo bond, optimizing enzymatic reduction kinetics. The architecture ensures minimal systemic absorption (<5%) and maximal local bioavailability at the inflammation site [1] [4].

Table 1: Physicochemical Properties of Dersalazine Sodium

PropertyValue
Molecular FormulaC~35~H~31~N~6~NaO~4~
Molecular Weight622.65 g/mol
CAS Registry Number367249-56-7
Azo Bond PositionBetween 5-ASA and UR-12715
Aqueous Solubility>50 mg/mL (pH 7.4)
Systemic Absorption<5% (oral administration)

Dual-Active Component Design: 5-ASA and UR-12715 Synergy

DS represents a deliberate dual-activity design where both cleavage products exert complementary anti-inflammatory actions. 5-ASA (mesalazine) scavenges reactive oxygen species and inhibits nuclear factor kappa B (NF-κB), suppressing TNF-α and IL-1β production [1]. UR-12715 acts as a high-affinity platelet-activating factor receptor antagonist (K~i~ = 8.3 nM), blocking PAF-induced neutrophil activation and microvascular permeability [2] [6]. In TNBS-induced rat colitis models, the combined components reduced IL-17 expression by 68% and macroscopic damage scores by 74% after 7 days—significantly exceeding effects from equivalent doses of either agent alone (p<0.01) [1] [3]. This synergy arises from simultaneous disruption of innate (PAF-mediated) and adaptive (cytokine-mediated) immune pathways. The design circumplicates limitations of conventional 5-ASA derivatives by introducing a novel mechanistic partner without inert carriers [1] [4].

Platelet-Activating Factor (PAF) Receptor Antagonism Mechanisms

UR-12715, DS’s PAF-antagonizing moiety, competitively inhibits PAF binding to its G-protein coupled receptor (GPCR) on leukocytes and endothelial cells [6] [10]. This antagonism suppresses downstream pro-inflammatory cascades:

  • Leukocyte Chemotaxis: Blockade reduces CD11b/CD18 integrin activation, diminishing neutrophil infiltration into colonic mucosa by 52% in DSS-treated C57BL/6 mice [1] [3].
  • Cytokine Modulation: PAF receptor inhibition downregulates IL-17 and IL-23 synthesis in Th17 cells, critical in colitis pathogenesis. DS treatment decreased colonic IL-17 by 64% in TNBS rats within 48 hours, preceding macroscopic improvement [1] [3].
  • Microvascular Protection: PAF-induced vascular leakage is attenuated via RhoA/ROCK pathway inhibition, reducing edema and fibrin deposition [6] [10].

Table 2: Pharmacodynamic Effects of UR-12715-Mediated PAF Antagonism

Biological ProcessEffect of UR-12715Experimental Evidence
Leukocyte Migration↓52% neutrophil infiltrationDSS colitis in C57BL/6 mice [1]
IL-17 Production↓64% in colon tissueTNBS-induced rat colitis [3]
Vascular Permeability↓41% albumin extravasationLPS-induced uveitis model [10]

Notably, DS’s anti-inflammatory efficacy is IL-17-dependent—it demonstrated activity in IL-17-driven C57BL/6 mouse colitis but not in BALB/c models with predominant Th2 responses [1] [3].

Physicochemical Properties and Stability Analysis

DS exhibits pH-dependent stability critical for colon-specific delivery. Under acidic conditions (pH 1.2–3.0, simulating the stomach), >98% remains intact after 2 hours. However, at colonic pH (7.0–7.8), azoreductase-mediated cleavage occurs within 30 minutes, releasing 5-ASA and UR-12715 [1]. Accelerated stability studies (40°C/75% RH) show ≤5% degradation over 6 months, attributed primarily to azo bond photolysis. Formulation challenges include aggregation propensity in aqueous buffers >10 mM; this is mitigated by lyophilization with trehalose or hydroxypropyl-β-cyclodextrin [2] [5]. Differential scanning calorimetry reveals a sharp endotherm at 217°C, indicating crystalline stability. The logP value of 2.1 (±0.3) balances hydrophilic (azo bond) and hydrophobic (biphenyl region of UR-12715) domains, optimizing membrane permeability at target sites [1] [2].

Table 3: Stability Profile of Dersalazine Sodium

ParameterConditionResult
Acidic Stability (pH 1.2)2 hours, 37°C>98% intact compound
Enzymatic CleavageColonic lysate, pH 7.4t~max~: 30 min
Photolytic Degradation5000 lux, 25°C, 24 hours12% decomposition
Thermal Stability40°C/75% RH, 6 months≤5% degradation

Properties

CAS Number

367249-56-7

Product Name

Dersalazine sodium

IUPAC Name

sodium;2-hydroxy-5-[[4-[(Z)-3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoate

Molecular Formula

C35H32N6NaO4

Molecular Weight

623.7 g/mol

InChI

InChI=1S/C35H32N6O4.Na/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45;/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45);/b29-20-,39-38?;

InChI Key

KABTZFPAORLCRX-KFYFWKRSSA-N

SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)[O-])C=CN=C2.[Na+]

Solubility

Soluble in DMSO

Synonyms

Dersalazine; UR-12746; UR-12746S (sodium salt); UR12746; UR 12746S (sodium salt).

Canonical SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na]

Isomeric SMILES

CC1=NC2=C(N1CC3CCN(CC3)C(=O)/C=C(/C4=CC=CC=C4)\C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2.[Na]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.